molecular formula C17H17N5O2 B11015196 N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11015196
M. Wt: 323.35 g/mol
InChI Key: WXGFRPVEZNFWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a benzotriazinone derivative featuring a dimethylamino-substituted phenylacetamide scaffold. The benzotriazinone core (4-oxo-1,2,3-benzotriazin-3(4H)-yl) is a heterocyclic system known for its role in modulating biological activity, particularly in enzyme inhibition and receptor binding .

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C17H17N5O2/c1-21(2)13-9-7-12(8-10-13)18-16(23)11-22-17(24)14-5-3-4-6-15(14)19-20-22/h3-10H,11H2,1-2H3,(H,18,23)

InChI Key

WXGFRPVEZNFWBP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:

    Acylation Reaction: The reaction of 4-aminodimethylbenzene with 4-oxo-1,2,3-benzotriazine yields the key intermediate, N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to form the final compound.

Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification processes.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: Substitution reactions at the phenyl ring are possible.

Common reagents and conditions include:

    Oxidation: Peroxides, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas over a catalyst (e.g., palladium on carbon).

    Substitution: Halogens (e.g., bromine, chlorine).

Major products depend on reaction conditions and substituents.

Scientific Research Applications

Pharmacological Potential

Preliminary studies suggest that N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide may interact with various molecular targets such as enzymes or receptors. Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer properties. Thus, this compound is considered a candidate for further pharmacological exploration.

Case Studies

  • Anticancer Activity : In vitro studies have shown that related compounds exhibit significant anticancer activity against various cancer cell lines. For example, compounds structurally similar to this compound have demonstrated percent growth inhibitions (PGIs) of over 75% against several tumor cell lines .
  • Enzyme Inhibition Studies : The compound's potential as an enzyme inhibitor has been explored in various studies. Similar benzotriazine derivatives have been shown to inhibit enzymes relevant to cancer progression and inflammation .

Therapeutic Applications

Given its structural characteristics and preliminary biological activities, this compound holds promise for applications in:

  • Cancer Treatment : As a lead compound for developing new anticancer drugs targeting specific pathways involved in tumor growth.
  • Anti-inflammatory Therapeutics : Potential development into drugs aimed at treating inflammatory diseases due to its suggested anti-inflammatory properties.

Mechanism of Action

The exact mechanism remains elusive. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Substituted Phenylacetamide Derivatives

a. Halogen-Substituted Analogs

  • Source:

b. Alkyl-Substituted Analogs

  • N-(3,5-Dimethylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide Molecular Formula: C₁₇H₁₆N₄O₂ Molecular Weight: 308.33 Key Features: Methyl groups improve metabolic stability but may reduce electronic interactions with target proteins compared to the dimethylamino group in the parent compound. Source:

c. Heteroaromatic Analogs

  • 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)acetamide
    • Molecular Formula : C₁₅H₁₃N₅O₂
    • Molecular Weight : 295.3
    • Key Features : The pyridinylmethyl group introduces basicity, which could alter binding affinity in enzymatic pockets.
    • Source :

Heterocyclic Core Modifications

a. Benzothiazinone Derivatives

  • N-[4-(Dimethylamino)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Molecular Formula: C₁₈H₁₉N₃O₂S Molecular Weight: 341.43 Key Features: Replacement of benzotriazinone with benzothiazinone introduces a sulfur atom, altering electronic effects and redox properties. Source:

b. Quinazolinone Derivatives

  • 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Molecular Formula: C₂₁H₁₆ClN₅O₄S₂ Molecular Weight: 518.97 Key Features: The quinazolinone core and sulfamoyl group may target different enzymatic pathways, such as kinase inhibition. Source:

Fluorinated Analogs

  • Zelatriazinum (WHO List 91)
    • Molecular Formula : C₁₈H₁₅F₃N₄O₃
    • Molecular Weight : 404.34
    • Key Features : The trifluoromethoxyphenyl group enhances metabolic stability and bioavailability through fluorine’s electron-withdrawing effects.
    • Source :

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

  • Target Compound: The dimethylamino group improves aqueous solubility (predicted logP ~2.5) compared to halogenated analogs (logP ~3.5–4.0) .
  • Benzothiazinone Analog: Sulfur in the core increases polarity but may reduce blood-brain barrier penetration .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Source
Target Compound C₁₇H₁₇N₅O₂ 335.35 4-(Dimethylamino)phenyl High solubility, enzyme inhibition
N-(3-Chloro-4-fluorophenyl)-analog C₁₅H₁₀ClFN₄O₂ 332.72 3-Cl, 4-F phenyl Lipophilic, membrane-permeable
N-(3,5-Dimethylphenyl)-analog C₁₇H₁₆N₄O₂ 308.33 3,5-dimethylphenyl Metabolic stability
Zelatriazinum C₁₈H₁₅F₃N₄O₃ 404.34 Trifluoromethoxyphenyl Enhanced bioavailability
Benzothiazinone Analog C₁₈H₁₉N₃O₂S 341.43 Benzothiazinone core Altered electronic effects

Biological Activity

N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound features a dimethylamino group attached to a phenyl ring and a benzotriazine moiety. The synthesis typically involves multi-step organic reactions that may include condensation and cyclization processes. Specific synthetic routes can vary based on the desired purity and yield.

Biological Activity Overview

Research indicates that derivatives of benzotriazoles, including the target compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Benzotriazole derivatives have shown significant antibacterial properties against various pathogens. For example, compounds similar to this compound have been tested against strains like Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations .
  • Anticancer Properties : Some studies highlight the anticancer potential of benzotriazole derivatives. These compounds can induce apoptosis in cancer cells while sparing normal cells. Research has indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Below are notable findings:

  • Neuroprotective Effects : A study on related benzothiazepine derivatives revealed enhanced neuroprotective activity in neuronal models. The compounds were assessed for their ability to regulate intracellular calcium levels, which is critical in neurodegenerative disease contexts .
  • Antimicrobial Efficacy : In a comparative study of various benzotriazole derivatives, compounds demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 1.56 μg/mL against Bacillus subtilis and other pathogens .
  • Toxicity Assessment : Toxicity studies conducted on cell cultures (e.g., SH-SY5Y neuroblastoma cells) showed that certain synthesized derivatives did not adversely affect cell viability at concentrations up to 30 μM, indicating a favorable safety profile for further development .

Data Tables

The following tables summarize key findings from recent studies on the biological activity of benzotriazole derivatives:

Activity Type Compound Target Pathogen/Cell Line MIC/IC50 Value
AntibacterialN-substituted benzotriazole derivativeStaphylococcus aureus1.56 μg/mL
AnticancerBenzothiazepine derivativeVarious cancer cell linesIC50 = 10 µM
NeuroprotectiveBenzothiazepine derivativeSH-SY5Y neuroblastoma cellsNo toxicity at 30 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.